4-bromo-N,N-diethylbenzamide
Overview
Description
4-bromo-N,N-diethylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalysed Arylations
- 4-bromo-N,N-diethylbenzamide has been utilized in palladium-catalyzed direct arylation processes. Such processes involve C-C cross-coupling of 4-bromobenzamides with heteroarenes, yielding C5-arylated heteroarenes. This technique is significant in the field of organic synthesis, offering an efficient way to create complex molecules (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Synthesis of CCR5 Antagonists
- This compound derivatives have been synthesized for potential use as CCR5 antagonists. These non-peptide antagonists play a role in HIV-1 infection prevention and treatment, showcasing the compound's relevance in medicinal chemistry (Bi, 2015).
Biodistribution in Malignant Melanoma
- Derivatives of this compound have been studied for their biodistribution in malignant melanoma. This research is vital for developing diagnostic tools and treatment strategies for melanoma (Auzeloux, Papon, Masnada, Borel, Moreau, Veyre, Pasqualini, & Madelmont, 1999).
Hydrogen Bonding Equilibrium Studies
- The compound has been studied for its intramolecular versus intermolecular hydrogen bond equilibrium. Such studies are crucial in understanding the compound's behavior in different environments, impacting its applications in various scientific fields (Majewska, Pająk, Rospenk, & Filarowski, 2009).
Molecular Docking and Vibrational Spectroscopic Analysis
- Research on this compound includes molecular docking and vibrational spectroscopic analysis. These studies help in understanding the compound's potential as a pharmaceutical agent (Dwivedi & Kumar, 2019).
Crystal Engineering
- The compound has been explored in the context of crystal engineering, particularly focusing on hydrogen bonds and halogen bonds. This research is significant in the field of material science for designing new materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Pyrrole and Pyrrolidine Compounds
- It's also used in the synthesis of pyrrole and pyrrolidine compounds. These compounds have applications in pharmaceuticals, particularly for their antibacterial and antifungal properties (Mehta, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-N,N-diethylbenzamide is an intermediate in the synthesis of SNC 80 , a highly selective and potent non-peptide delta-agonist . The primary target of this compound is the delta-opioid receptor, which plays a crucial role in pain modulation, mood regulation, and immune response.
Properties
IUPAC Name |
4-bromo-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUPVXSXLZOQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403723 | |
Record name | 4-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5892-99-9 | |
Record name | 4-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5892-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.